But-2-enedioate;iron(2+)

Description

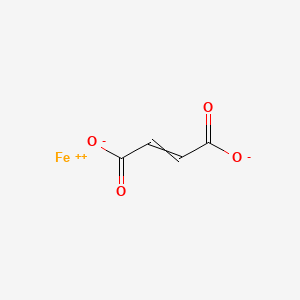

But-2-enedioate;iron(2+), commonly known as ferrous fumarate (CAS 141-01-5), is an iron(II) salt of the conjugated dicarboxylic acid fumaric acid. Its IUPAC name is (E)-but-2-enedioate;iron(2+), reflecting the trans-configuration of the double bond in the fumarate ligand . The molecular formula is C₄H₂FeO₄, with a molar mass of 169.90 g/mol . It appears as a red-brown powder and is widely used in pharmaceuticals as an iron supplement due to its high elemental iron content (~33%) and stability under physiological conditions .

Properties

IUPAC Name |

but-2-enedioate;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVSDNDAUGGCCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Neutralization of Fumaric Acid with Iron(II) Salts

The simplest method involves direct neutralization of fumaric acid (C₄H₄O₄) with ferrous salts under controlled pH. For example, ferrous sulfate (FeSO₄) reacts with fumaric acid in aqueous medium:

$$ \text{FeSO}4 + \text{C}4\text{H}4\text{O}4 \rightarrow \text{FeC}4\text{H}2\text{O}4 + \text{H}2\text{SO}_4 $$

Key parameters include:

- Temperature : 60–80°C to enhance reaction kinetics.

- pH : Maintained at 6.5–6.7 using sodium carbonate (Na₂CO₃) to prevent Fe²⁺ oxidation.

- Atmosphere : Nitrogen gas purging to exclude oxygen, reducing Fe²⁺ → Fe³⁺ conversion.

Yield : 62–90%, with purity >97% achievable via post-synthesis washing with ethanol/water mixtures.

Reaction of Disodium Fumarate with Ferrous Sulfate

This two-step method isolates disodium fumarate (Na₂C₄H₂O₄) as an intermediate:

- Neutralization : Fumaric acid + Na₂CO₃ → Na₂C₄H₂O₄:

$$ \text{C}4\text{H}4\text{O}4 + \text{Na}2\text{CO}3 \rightarrow \text{Na}2\text{C}4\text{H}2\text{O}4 + \text{CO}2 + \text{H}_2\text{O} $$ - Metathesis : Na₂C₄H₂O₄ + FeSO₄ → FeC₄H₂O₄ + Na₂SO₄.

Advantages :

- Intermediate Na₂C₄H₂O₄ ensures stoichiometric precision.

- Yield : 85–90% with 98% purity after vacuum drying.

Industrial Adaptation : Mother liquor recycling reduces waste, lowering production costs.

Hydrothermal Synthesis

High-pressure hydrothermal methods enhance crystallinity and particle uniformity. A mixture of FeSO₄·7H₂O and fumaric acid is heated in autoclaves at 120–150°C for 12–24 hours. This method produces nanoscale iron(II) fumarate, ideal for pharmaceutical formulations requiring high dissolution rates.

Key Data :

- Particle Size : 50–200 nm.

- Surface Area : 120–150 m²/g (vs. 30–50 m²/g for conventional methods).

Reductive Stabilization with Sodium Bisulfite

To mitigate Fe²⁺ oxidation, sodium bisulfite (NaHSO₃) is added during synthesis:

$$ 4\text{Fe}^{3+} + 2\text{HSO}3^- + 2\text{H}2\text{O} \rightarrow 4\text{Fe}^{2+} + \text{SO}_4^{2-} + 4\text{H}^+ $$

Process :

Outcomes :

Synthesis from Alternative Iron Sources

Indonesian iron sand (Fe₃O₄-rich) has been used as a cost-effective Fe²⁺ source:

- Reduction : Fe₃O₄ + H₂SO₄ → FeSO₄ + Fe₂(SO₄)₃ + H₂O.

- Purification : Fe²⁺ is isolated via selective precipitation.

- Reaction : FeSO₄ + Na₂C₄H₂O₄ → FeC₄H₂O₄.

Comparative Analysis of Methods

Critical Parameters in Synthesis

- pH Control :

- Temperature :

- Oxidation Prevention :

Industrial-Scale Optimization

The Chinese patent CN101643405A outlines a closed-loop process:

- Mother Liquor Recycling : Residual Na₂SO₄ and unreacted reagents are reused, achieving near-zero waste.

- Drying : 60–80°C for 12–15 hours prevents thermal decomposition.

Chemical Reactions Analysis

Types of Reactions

Ferrous fumarate undergoes several types of chemical reactions, including:

Oxidation: Ferrous fumarate can be oxidized to ferric fumarate in the presence of oxidizing agents.

Reduction: It can be reduced back to ferrous iron under reducing conditions.

Substitution: The fumarate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligands like chloride or sulfate can be introduced to replace fumarate.

Major Products Formed

Oxidation: Ferric fumarate.

Reduction: Ferrous iron.

Substitution: Compounds like ferrous chloride or ferrous sulfate.

Scientific Research Applications

Ferrous fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Ferrous fumarate is studied for its role in biological systems, particularly in iron metabolism and transport.

Medicine: It is widely used as an iron supplement to treat iron deficiency anemia.

Industry: Ferrous fumarate is used as a food additive and in animal feed to prevent iron deficiency.

Mechanism of Action

Ferrous fumarate exerts its effects by providing a source of ferrous iron, which is essential for the synthesis of hemoglobin and other iron-containing proteins. Once ingested, ferrous fumarate is absorbed in the duodenum and upper jejunum, where it dissociates into ferrous ions. These ions are then transported into the bloodstream and utilized in various physiological processes, including oxygen transport and cellular respiration .

Comparison with Similar Compounds

Structural and Chemical Comparisons

The following table summarizes key structural and chemical properties of ferrous fumarate and related iron(II) carboxylates:

Key Observations :

- Ligand Effects : The conjugated double bond in fumarate enhances lattice stability, reducing water solubility compared to succinate (single bond). This structural difference also impacts bioavailability, with fumarate being preferred in supplements due to slower dissolution and reduced gastrointestinal irritation .

- Metal Coordination: Iron(II) 2-butoxyethylxanthate forms complexes with sulfur-containing ligands, which are less stable in aqueous environments but useful in non-polar industrial applications .

Stability and Reactivity

- Thermal Stability : Ferrous fumarate decomposes at ~280°C, whereas ferrous succinate is less thermally stable due to the absence of conjugation .

- Oxidation Sensitivity : Both fumarate and succinate salts are prone to oxidation to Fe³+ under acidic or humid conditions, necessitating stabilizers in pharmaceutical formulations .

Pharmaceutical Use

Ferrous fumarate dominates the iron supplement market due to its optimal balance of stability, bioavailability, and cost-effectiveness. Clinical studies highlight its efficacy in treating iron-deficiency anemia with fewer side effects compared to ferrous sulfate .

Biological Activity

But-2-enedioate;iron(2+) (also known as iron(II) fumarate) is a compound that combines fumaric acid with iron in its ferrous state. This compound has garnered attention for its potential biological activities, particularly in the context of treating iron deficiency anemia and other health conditions. This article explores the biological activity, mechanisms, and research findings related to But-2-enedioate;iron(2+).

- Molecular Formula : CHFeO

- Molecular Weight : 169.901 g/mol

- Density : 2.435 g/cm³

- Melting Point : >280 °C

Iron(II) fumarate functions primarily as a dietary supplement aimed at addressing iron deficiency. Its mechanism involves:

- Iron Supplementation : It provides bioavailable iron, which is crucial for hemoglobin synthesis in red blood cells.

- Cellular Metabolism : Iron is a cofactor in various enzymatic reactions, influencing energy metabolism and cellular respiration.

1. Treatment of Iron Deficiency Anemia

Iron(II) fumarate has been shown to be effective in the treatment of iron deficiency anemia, particularly in vulnerable populations such as infants and young children. Studies have demonstrated that microencapsulated forms of this compound can significantly improve hemoglobin levels and reduce anemia prevalence.

2. Immunomodulatory Effects

Research indicates that iron(II) fumarate may also exert immunomodulatory effects. It has been observed to influence immune cell activation and cytokine production, potentially reducing inflammation and enhancing immune responses.

3. Neuroprotective Properties

Recent studies suggest that iron(II) fumarate may have neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to enhance cell viability under oxidative stress conditions, indicating its potential role in preventing neurodegeneration.

Case Study 1: Efficacy in Infants

A clinical trial involving infants at high risk for anemia demonstrated that supplementation with microencapsulated iron(II) fumarate significantly improved iron status compared to controls. This study highlighted the importance of bioavailability and formulation in enhancing therapeutic outcomes.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with iron(II) fumarate showed a marked reduction in neuronal cell death following oxidative injury. This suggests a potential application for this compound in neuroprotective therapies.

Q & A

Basic: What are the optimal synthesis methods for But-2-enedioate;iron(2+) to ensure high purity and yield?

Answer:

To synthesize But-2-enedioate;iron(2+) with high purity, researchers should employ controlled pH conditions (5.5–6.5) and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of iron(2+). A stepwise addition of iron(II) salts to a buffered solution of but-2-enedioic acid under constant stirring ensures stoichiometric control. Post-synthesis, vacuum filtration and recrystallization in deoxygenated solvents (e.g., ethanol/water mixtures) improve purity. Characterization via UV-Vis spectroscopy (absorption peaks at 450–500 nm for d-d transitions) and X-ray diffraction (XRD) confirms crystallinity and ligand coordination . Yield optimization requires factorial design experiments to test variables like temperature (25–60°C) and molar ratios (1:1 to 1:1.2 Fe²⁺:ligand) .

Basic: How can spectroscopic techniques characterize the coordination environment of iron(2+) in But-2-enedioate complexes?

Answer:

The coordination geometry of iron(2+) can be determined using:

- UV-Vis Spectroscopy : Identifies d-d transition bands (e.g., 480 nm for octahedral geometry) and ligand-to-metal charge transfer (LMCT) bands.

- Infrared (IR) Spectroscopy : Detects shifts in C=O stretching frequencies (1650–1700 cm⁻¹) upon ligand coordination.

- Mössbauer Spectroscopy : Provides oxidation state (Fe²⁺ vs. Fe³⁺) and spin state (high-spin vs. low-spin) via quadrupole splitting (ΔEQ ≈ 1.5–2.5 mm/s for Fe²⁺).

Cross-validation with XRD data (e.g., bond lengths and angles) is critical to resolve ambiguities in spectral assignments .

Basic: What factors influence the stability of But-2-enedioate;iron(2+) under varying pH and temperature conditions?

Answer:

Stability studies should use a factorial design to test:

- pH : Stability decreases below pH 4 (ligand protonation) and above pH 7 (iron hydroxide precipitation).

- Temperature : Decomposition accelerates above 40°C, monitored via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Oxygen Sensitivity : Anaerobic conditions (glovebox) prevent Fe²⁺ oxidation, verified by cyclic voltammetry (oxidative peaks at +0.3–0.5 V vs. Ag/AgCl).

Data contradictions (e.g., conflicting TGA/DSC results) require repeating experiments with controlled humidity and inert gas purging .

Advanced: How does the electronic structure of But-2-enedioate;iron(2+) influence its redox behavior in catalytic applications?

Answer:

Density Functional Theory (DFT) calculations reveal the HOMO-LUMO gap (≈3.2 eV) and frontier orbital symmetry, which dictate redox activity. Electrochemical studies (cyclic voltammetry) show reversible Fe²⁺/Fe³⁺ transitions at +0.45 V, linked to ligand π-backbonding. To validate computational models, compare predicted redox potentials with experimental data and correlate with catalytic turnover rates in oxidation reactions. Discrepancies may arise from solvent effects (acetonitrile vs. water) or neglected dispersion forces in DFT .

Advanced: What methodological approaches resolve contradictions in reported magnetic properties of But-2-enedioate;iron(2+) complexes?

Answer:

Conflicting magnetic moments (e.g., 4.9 µB vs. 5.2 µB) often stem from:

- Sample Purity : Trace Fe³⁺ impurities increase effective moments. Use Mössbauer spectroscopy to quantify Fe²⁺/Fe³⁺ ratios.

- Crystal Packing Effects : Single-crystal XRD identifies intermolecular interactions (e.g., π-stacking) that perturb spin states.

- Temperature Dependence : SQUID magnetometry (2–300 K) distinguishes between high-spin (Curie-Weiss behavior) and spin-crossover systems.

A meta-analysis of synthesis protocols (e.g., inert vs. aerobic conditions) and computational modeling of spin densities can reconcile data .

Advanced: How can machine learning optimize reaction conditions for synthesizing But-2-enedioate;iron(2+) derivatives?

Answer:

Train neural networks on datasets of reaction parameters (pH, temperature, solvent polarity) and outcomes (yield, purity). Use Bayesian optimization to iteratively refine conditions:

Feature Selection : Prioritize variables with highest Shapley values (e.g., pH > solvent choice).

Active Learning : Incorporate real-time feedback from robotic synthesis platforms.

Validation : Cross-check AI-predicted conditions with manual experiments.

Challenges include small datasets (n < 100) and overfitting; hybrid physics-informed ML models mitigate this .

Advanced: What role does ligand isomerism play in the reactivity of But-2-enedioate;iron(2+) in non-aqueous solvents?

Answer:

The cis/trans isomerism of but-2-enedioate alters steric and electronic effects:

- Cis-Isomer : Enhances π-backbonding, stabilizing Fe²⁺ and increasing catalytic activity in DMF.

- Trans-Isomer : Favors outer-sphere electron transfer in THF, verified by kinetic studies (rate constants k₁ = 0.15 s⁻¹ vs. k₂ = 0.08 s⁻¹).

Isolation of isomers requires chiral chromatography or crystallization with enantiopure counterions. Reactivity differences are probed via stopped-flow UV-Vis and EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.